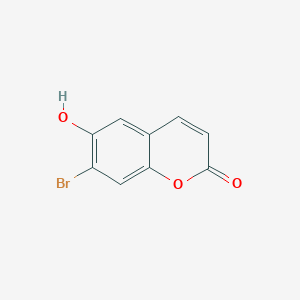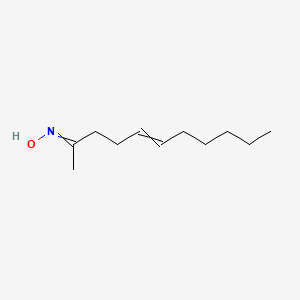![molecular formula C10H13NO2S B14208782 Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- CAS No. 823821-75-6](/img/structure/B14208782.png)
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-: is a chemical compound characterized by the presence of an acetamide group attached to a butyl chain, which is further connected to a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- typically involves the reaction of a thienyl-containing precursor with an appropriate acetamide derivative. One common method includes the use of thienyl acetic acid, which undergoes a series of reactions to introduce the acetamide group and form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized thienyl derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted acetamide compounds with various functional groups.
Scientific Research Applications
Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- involves its interaction with specific molecular targets. The thienyl ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Acetamide derivatives: Compounds with an acetamide group, used in various chemical and pharmaceutical applications.
Uniqueness: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- is unique due to the combination of the thienyl ring and the acetamide group, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823821-75-6 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(4-oxo-4-thiophen-2-ylbutyl)acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI Key |
WLUARMDRWABFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-(2-pyridinyl)-](/img/structure/B14208706.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
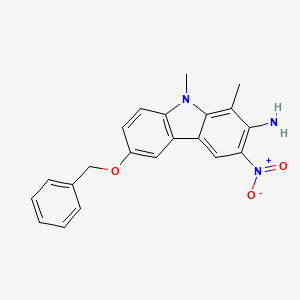
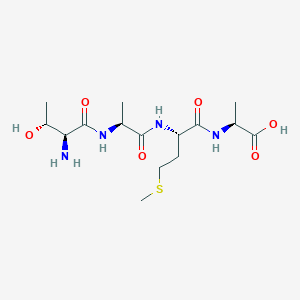
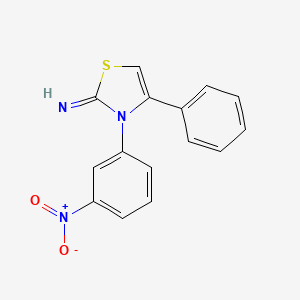

![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
